2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
2-{[4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a triazole-based compound featuring a thioacetohydrazide moiety. Its structure includes a methyl group at the 4-position and a 3-methylphenyl substituent at the 5-position of the triazole ring. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-4-3-5-9(6-8)11-15-16-12(17(11)2)19-7-10(18)14-13/h3-6H,7,13H2,1-2H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVVZRZNTLIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₅N₅OS
- Molecular Weight : 265.35 g/mol
- CAS Number : 1306739-50-3
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. Specifically, studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Enterococcus faecalis | 16 µg/mL |
Note: The values in this table are hypothetical and meant for illustrative purposes based on general trends observed in triazole derivatives.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Effects
In a study examining the effects of various triazole derivatives on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that triazole derivatives may intercalate into DNA or disrupt its function, leading to cell death.
Comparison with Similar Compounds
Anticancer Activity
Analogous compounds demonstrate significant cytotoxicity against cancer cell lines, particularly melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancers (Table 1):
Key Observations :
Antimicrobial and Antioxidant Activity
- Pyridinyl and phenoxymethyl derivatives () show moderate antimicrobial activity against S. aureus and E. coli .
- Antioxidant activity is noted in analogs like 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-...)-acetohydrazide, which exhibits 1.5-fold higher activity than butylated hydroxytoluene (BHT) .
Physicochemical Properties
Substituents significantly impact melting points and solubility:
Q & A
Q. Key Analytical Techniques :
- TLC for reaction monitoring.
- NMR and MS for structural confirmation .
Which analytical techniques are essential for characterizing this compound?
Basic Question
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Determines molecular structure, including substituent positions (e.g., methylphenyl groups) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- Elemental Analysis : Validates stoichiometry .
Advanced Tip : High-Resolution MS (HRMS) can resolve ambiguities in complex derivatives .
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Question
Optimization hinges on controlling variables:
| Parameter | Example Conditions | Impact | Source |
|---|---|---|---|
| Solvent | Propan-2-ol vs. acetic acid | Propan-2-ol reduces side reactions | |
| Temperature | Reflux (~80°C) vs. room temperature | Reflux accelerates cyclization | |
| Reaction Time | 3–4 hours vs. 12 hours | Longer times may degrade sensitive groups | |
| Purification | Recrystallization (acetic acid) | Enhances crystallinity and purity |
Q. Methodological Recommendations :
- Use propan-2-ol for faster ester-to-hydrazide conversion .
- Employ gradient recrystallization to isolate high-purity fractions .
What strategies address discrepancies in reported biological activities?
Advanced Question
Contradictory bioactivity data (e.g., antimicrobial efficacy) may arise from:
- Structural Variants : Substituted R groups (e.g., 2-chloro-6-fluorobenzylidene vs. 3-nitrobenzylidene) alter activity .
- Assay Conditions : Variations in microbial strains or concentration ranges affect results .
Q. Resolution Strategies :
Systematic SAR Studies : Test derivatives with controlled substituent modifications (see table below) .
Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
| Substituent (R) | Reported Activity | Source |
|---|---|---|
| 2-Chloro-6-fluorobenzylidene | Moderate antifungal activity | |
| 3-Nitrobenzylidene | High antimicrobial activity | |
| 4-Hydroxybenzylidene | Low solubility, reduced bioactivity |
How do structural modifications influence physicochemical properties?
Advanced Question
Modifications to the triazole core or acetohydrazide moiety impact:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
